Propanoic acid, 2-((2',4'-difluoro(1,1'-biphenyl)-4-yl)oxy)-2-methyl-
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Overview
Description
Propanoic acid, 2-((2’,4’-difluoro(1,1’-biphenyl)-4-yl)oxy)-2-methyl- is a synthetic organic compound It is characterized by the presence of a propanoic acid moiety attached to a difluorobiphenyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-((2’,4’-difluoro(1,1’-biphenyl)-4-yl)oxy)-2-methyl- typically involves multiple steps. One common route starts with the preparation of 2,4-difluoronitrobenzene, which is then subjected to a series of reactions including reduction, halogenation, and etherification to introduce the biphenyl and propanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-((2’,4’-difluoro(1,1’-biphenyl)-4-yl)oxy)-2-methyl- undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propanoic acid, 2-((2’,4’-difluoro(1,1’-biphenyl)-4-yl)oxy)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of propanoic acid, 2-((2’,4’-difluoro(1,1’-biphenyl)-4-yl)oxy)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobiphenyl: Shares the biphenyl core but lacks the propanoic acid group.
2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diol: Contains hydroxyl groups instead of the propanoic acid moiety
Uniqueness
Propanoic acid, 2-((2’,4’-difluoro(1,1’-biphenyl)-4-yl)oxy)-2-methyl- is unique due to its combination of the propanoic acid and difluorobiphenyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
79781-89-8 |
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Molecular Formula |
C16H14F2O3 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
2-[4-(2,4-difluorophenyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H14F2O3/c1-16(2,15(19)20)21-12-6-3-10(4-7-12)13-8-5-11(17)9-14(13)18/h3-9H,1-2H3,(H,19,20) |
InChI Key |
LACINKODGAVMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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